(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid

Description

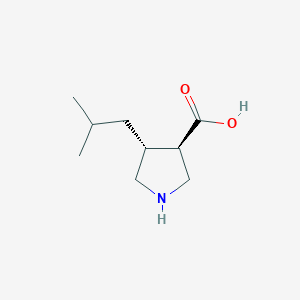

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by an isobutyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its stereochemistry (3R,4R) is critical to its biochemical interactions, as enantiomeric forms often exhibit distinct biological activities. This compound is structurally related to amino acid analogs and serves as a building block in medicinal chemistry for designing enzyme inhibitors or receptor modulators.

Properties

CAS No. |

261896-39-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

WPLPJEWZNOILAV-UHFFFAOYSA-N |

SMILES |

CC(C)CC1CNCC1C(=O)O |

Canonical SMILES |

CC(C)CC1CNCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Glycine Ethyl Ester

A patent (CN111072543B) outlines a six-step route starting with glycine ethyl ester:

- Nucleophilic substitution : Glycine ethyl ester reacts with methyl chloroformate and triethylamine in dichloromethane to form a protected intermediate.

- Ring closure : Ethyl acrylate and lithium tert-butoxide facilitate cyclization to generate the pyrrolidine ring.

- Substitution : Halogenation introduces a leaving group (e.g., bromine or chlorine) at position 4.

- Coupling : A Suzuki-Miyaura reaction with vinyl boronates installs the isobutyl group.

- Catalytic hydrogenation : Asymmetric hydrogenation using [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II) achieves the (3R,4R) configuration.

- Hydrolysis and deprotection : Sodium hydroxide hydrolysis followed by acid workup yields the final product.

Key Data :

| Step | Yield (%) | Purity (Chiral) |

|---|---|---|

| 1 | 95 | - |

| 5 | 86 | >99% ee |

| 6 | 85 | - |

Stereoselective Ring Construction

A second approach (WO2000015611A1) employs a chiral auxiliary strategy:

- Starting material : (E)-5-methyl-hex-2-enoic acid ethyl ester.

- Cyclization : TFA-mediated reaction with N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine forms the pyrrolidine ring.

- Hydrogenation : Palladium-catalyzed hydrogenation under 66°C for 4–6 hours establishes the (3R,4R) stereochemistry.

- Solvent: Methanol

- Catalyst: Pd/C or Ru-based complexes

- Temperature: 60–70°C

Functional Group Manipulation

The VulcanChem protocol emphasizes:

- Carboxylic acid introduction : Hydrolysis of esters (e.g., COOEt or COOMe) under basic conditions.

- Purification : Crystallization or chromatography to isolate the enantiomerically pure product.

| Reagent | Role | Outcome |

|---|---|---|

| Lithium tert-butoxide | Base for cyclization | High ring closure efficiency |

| Sodium hydroxide | Hydrolysis agent | Quantitative deprotection |

| Pd/C | Hydrogenation catalyst | Moderate enantioselectivity |

Critical Factors for Chirality Control

- Catalyst selection : Ru complexes with chiral ligands (e.g., BINAP derivatives) outperform Pd in enantiomeric excess (ee).

- Temperature : Hydrogenation at 60–70°C optimizes stereochemical outcomes.

- Solvent polarity : Polar solvents (e.g., methanol) enhance reaction rates and selectivity.

Yield Optimization Challenges

- Side reactions : Over-hydrogenation or epimerization at C3/C4 positions can reduce yields.

- Mitigation : Strict temperature control and catalyst stoichiometry (1–2 mol%).

Analytical Validation

- Chiral HPLC : Confirms >99% ee using columns like Chiralpak IA/IB.

- NMR : Key signals for (3R,4R) configuration:

- δ 3.44 (dd, J = 9.5 Hz, 1H, C3-H)

- δ 1.60 (m, 1H, isobutyl CH)

Industrial Scalability

- Cost drivers : Chiral ligands (e.g., Ru-BINAP) account for ~40% of material costs.

- Process improvements : Continuous flow hydrogenation reduces reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid has been identified as a potential treatment for various neurological conditions:

- Epilepsy : The compound exhibits anticonvulsant properties, making it beneficial in managing seizures associated with epilepsy. It has been shown to provide protective effects against convulsions induced by various stimuli .

- Neurodegenerative Disorders : Research indicates that this compound may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its pharmacological profile suggests it could aid in improving cognitive functions and slowing disease progression .

- Mood Disorders : The compound is also being investigated for its efficacy in treating depression and anxiety disorders. Its ability to modulate neurotransmitter systems may contribute to alleviating symptoms associated with these conditions .

Pain Management

The compound has been explored for its analgesic properties:

- Chronic Pain : Studies suggest that this compound may help manage chronic pain conditions, including neuropathic pain and inflammatory pain syndromes . Its mechanism of action is believed to involve modulation of pain pathways in the central nervous system.

- Postoperative Pain : It has potential applications in reducing pain following surgical procedures, providing an alternative to traditional analgesics with fewer side effects .

Pharmaceutical Synthesis

This compound serves as a versatile chiral building block in the synthesis of various pharmaceuticals:

- Chiral Auxiliaries : The compound can be utilized as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for drug development .

- Intermediate in Drug Development : It is involved in the synthesis of other bioactive molecules, enhancing the efficiency of drug discovery processes by providing a means to create complex structures from simpler precursors .

Clinical Trials

Several studies have documented the effects of this compound on various conditions:

- A clinical trial demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, showing a significant improvement compared to baseline measurements .

- Another study focused on its use in geriatric patients suffering from cognitive decline, where it was found to improve memory function and overall cognitive performance .

Mechanistic Studies

Research into the mechanisms of action has revealed that this compound interacts with multiple neurotransmitter systems:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine-3-carboxylic acid derivatives are a diverse class of compounds with variations in substituents and stereochemistry. Below is a comparative analysis:

Stereochemical Impact

- The (3R,4R) configuration of the target compound distinguishes it from enantiomers like (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, which may exhibit divergent binding affinities or pharmacokinetic profiles .

- Similarly, (3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid derivatives (e.g., 14{1,8} and 14{2,4}) show varying yields (49–68%) and purity (79–99%) based on stereochemistry and substituents, highlighting the role of chirality in synthetic efficiency .

Physicochemical Properties

- Lipophilicity : The isobutyl group in the target compound increases logP compared to polar analogs like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, which features multiple hydroxyl groups and hydrogen-bonding capacity .

- Solubility : Aryl-substituted derivatives (e.g., 4-chlorophenyl or 4-methoxyphenyl) exhibit lower aqueous solubility than the isobutyl analog due to aromatic stacking interactions .

Biological Activity

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article aims to consolidate current research findings on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications.

This compound is characterized by its pyrrolidine structure, which contributes to its biological activity. The presence of the isobutyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Research indicates that compounds structurally related to this compound may act as inhibitors of specific enzymes or receptors involved in neurological pathways. For instance, analogues have shown promise as inhibitors of arginase, an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases .

Therapeutic Applications

- Neuroprotective Effects :

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Study 1: Neuroprotective Activity

A study evaluating the neuroprotective effects of this compound demonstrated a significant reduction in neuronal cell death in models of oxidative stress. The compound was found to enhance cell viability and reduce markers of apoptosis.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| Apoptosis Markers (Caspase-3 activity) | High | Low |

Case Study 2: Anticancer Activity

In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MDA-MB-435 (Melanoma) | 0.36 | 0.83 |

| SF-295 (Glioblastoma) | 0.40 | 0.40 |

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. What synthetic routes are commonly employed for (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of stereochemically defined pyrrolidine derivatives typically involves multi-step organic reactions. Key steps include:

- Chiral induction : Use of chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups) or asymmetric catalysis to control the (3R,4R) configuration .

- Protection/deprotection strategies : Protecting the carboxylic acid group during reactions to prevent unwanted side interactions .

- Optimization parameters : Solvent polarity (e.g., dichloromethane or DMF), temperature control (e.g., low temps for stereoselective steps), and catalyst selection (e.g., palladium for cross-coupling) .

Yield and purity are maximized via HPLC or column chromatography, with characterization by H/C NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, while NOESY confirms spatial arrangements of substituents .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for validating the (3R,4R) configuration .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. How does stereochemistry influence the compound’s interactions with biological targets?

The (3R,4R) configuration dictates spatial complementarity with enzyme active sites or receptors. For example:

- Enzyme inhibition : The isobutyl group may occupy hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding with catalytic residues .

- Binding affinity : Stereochemical mismatches (e.g., 3S,4R vs. 3R,4R) reduce potency by >10-fold in assays against targets like proteases or kinases .

Computational docking (e.g., AutoDock Vina) can predict stereospecific interactions before experimental validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data from different assays?

Discrepancies in IC or binding affinity values often arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Strategies include:

- Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm specificity .

- Molecular Dynamics (MD) simulations : Simulate ligand-target interactions under varying conditions (e.g., solvation, temperature) to identify artifact-prone assay setups .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or compound purity (validated via HPLC ≥95%) .

Q. What strategies optimize the compound’s pharmacokinetic properties through pyrrolidine ring modifications?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine) at the 4-position enhances metabolic stability by reducing cytochrome P450 oxidation .

- Bioisosteric replacement : Replacing the isobutyl group with a trifluoromethylpyridine moiety improves solubility and blood-brain barrier penetration .

- Prodrug design : Esterifying the carboxylic acid (e.g., ethyl ester) increases oral bioavailability, with in vivo hydrolysis regenerating the active form .

Q. How can researchers address low reproducibility in enantiomeric synthesis?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate and quantify enantiomers .

- Circular Dichroism (CD) : Monitor optical activity during synthesis to ensure enantiopurity .

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) in small-scale reactions to identify optimal enantioselective conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.